molecular formula C12H12FIN2O2 B1325013 5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester CAS No. 928653-78-5

5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester

Cat. No. B1325013
CAS RN: 928653-78-5
M. Wt: 362.14 g/mol
InChI Key: BAJKQOOMRKMSPR-UHFFFAOYSA-N
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Description

“5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C12H12FIN2O2 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C12H12FIN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3 . The Canonical SMILES representation is CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)F)I .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 362.14 g/mol . It has a computed XLogP3-AA value of 3.3 . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound is 361.99275 g/mol . The topological polar surface area of the compound is 44.1 Ų .

Scientific Research Applications

Synthesis and Derivative Formation

  • The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, a related compound, reacts with singlet oxygen to yield 5-substituted pyrroles, serving as precursors for prodigiosin analogues (Wasserman et al., 2004).
  • Fluoronaphthyridines and naphthyridine carboxylic acids, structurally similar to the target compound, have been synthesized and exhibit notable antibacterial activities. The tert-butyl moiety influences activity, suggesting its importance in chemical structure-function relationships (Bouzard et al., 1992).

Chemical Reactivity and Modification

  • Tert-butyl fluorocarbonate is used for synthesizing tert-butyl esters of N-protected amino acids, indicating the reactivity of tert-butyl esters in various chemical transformations (Loffet et al., 1989).
  • The preparation of SF5-substituted pyrrole carboxylic acid esters, including derivatives with the tert-butyl group, underscores the versatility of such compounds in synthesizing structurally diverse pyrroles (Dolbier & Zheng, 2009).

Novel Compound Synthesis

  • In the synthesis of fluorinated pyrrolo[2,3-b]pyridines, 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile is a key intermediate. The use of tert-butyl protecting groups demonstrates the compound's utility in synthesizing novel nucleosides (Iaroshenko et al., 2009).

Application in Medicinal Chemistry

  • Chiral 1-tert-butyl-6-fluoronaphthyridone-3-carboxylic acids, related to the target compound, have been synthesized, highlighting the significance of the tert-butyl group in medicinal chemistry applications (Di Cesare et al., 1992).

Mechanism of Action

, also known as tert-Butyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate , is a unique chemical compound with potential biological activity.

This compound belongs to a class of molecules known as pyrrolopyridines , which are often involved in various biological activities. For instance, some pyrrolopyridines have been found to interact with glutamate-gated chloride channels (GluCl) in parasites, leading to their death . .

Future Directions

The compound and its derivatives could potentially be used in cancer therapy, given their activity against FGFR1, 2, and 3 . More research is needed to fully understand the potential applications and mechanisms of action of this compound.

properties

IUPAC Name

tert-butyl 5-fluoro-3-iodopyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FIN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJKQOOMRKMSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640122
Record name tert-Butyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester

CAS RN

928653-78-5
Record name tert-Butyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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